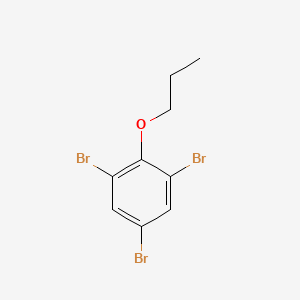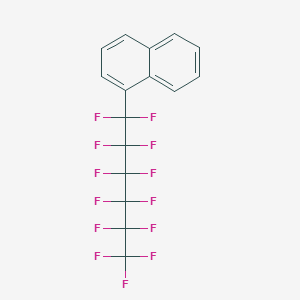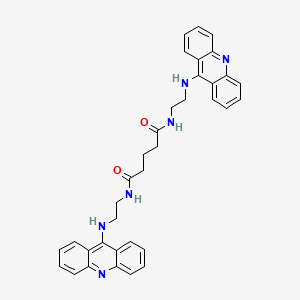![molecular formula C41H82N2O2 B14348945 N-[(Octadecanoylamino)methyl]docosanamide CAS No. 94388-87-1](/img/structure/B14348945.png)
N-[(Octadecanoylamino)methyl]docosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Octadecanoylamino)methyl]docosanamide is a long-chain fatty amide compound It is characterized by its unique structure, which includes an octadecanoyl group and a docosanamide group connected through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Octadecanoylamino)methyl]docosanamide typically involves the reaction of octadecanoyl chloride with docosanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Octadecanoylamino)methyl]docosanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom, forming N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-alkyl derivatives.
Aplicaciones Científicas De Investigación
N-[(Octadecanoylamino)methyl]docosanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane structure and function due to its long-chain fatty acid components.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(Octadecanoylamino)methyl]docosanamide involves its interaction with cell membranes. The long-chain fatty acid components integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
13-Docosenamide (Erucamide): Another long-chain fatty amide with similar properties but differing in the length and saturation of the fatty acid chain.
N-Docosanoyl-glucopsychosine: A glycosphingolipid with a similar long-chain fatty acid component but with additional sugar moieties.
Uniqueness
N-[(Octadecanoylamino)methyl]docosanamide is unique due to its specific combination of an octadecanoyl group and a docosanamide group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
94388-87-1 |
|---|---|
Fórmula molecular |
C41H82N2O2 |
Peso molecular |
635.1 g/mol |
Nombre IUPAC |
N-[(octadecanoylamino)methyl]docosanamide |
InChI |
InChI=1S/C41H82N2O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-41(45)43-39-42-40(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H,42,44)(H,43,45) |
Clave InChI |
JWDHGGJPGDVMTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


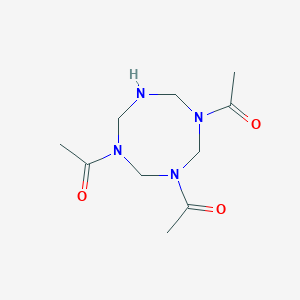
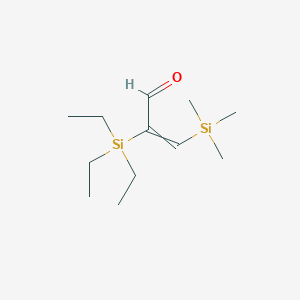



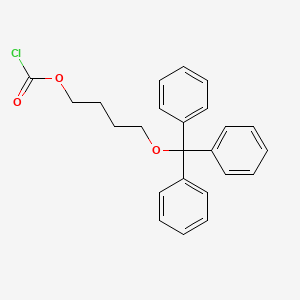
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
